3,5,6-Trichloro-1,2,4-triazine
Overview
Description
3,5,6-Trichloro-1,2,4-triazine, also known as Cyanuric Chloride, is an organic compound with the formula (NCCl)3 . It is a white solid and is the chlorinated derivative of 1,3,5-triazine . It has a molecular formula of C3Cl3N3 and an average mass of 184.411 Da .
Synthesis Analysis
The synthesis of amides from carboxylic acids has been developed through an in situ acid activation with 2,4,6-trichloro-1,3,5-triazine . Another method for the synthesis of 2,4,6-triaryl-1,3,5-triazines involves iron-catalyzed cyclization of aldehydes with NH4I as the sole nitrogen source .
Molecular Structure Analysis
The molecular structure of this compound can be viewed as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
This compound has been used in the mechanochemical synthesis of amides from carboxylic acids . It has also been used in the reaction with nucleophilic reagents .
Physical And Chemical Properties Analysis
This compound has a density of 1.8±0.1 g/cm3, a boiling point of 337.3±45.0 °C at 760 mmHg, and a flash point of 188.2±14.3 °C . It has a molar refractivity of 35.2±0.3 cm3, a polar surface area of 39 Å2, and a molar volume of 105.0±3.0 cm3 .
Scientific Research Applications
Synthesis and Modification
- 3,5,6-Trichloro-1,2,4-triazine is a key intermediate in synthesizing various triazine derivatives, which have significant applications in medicinal chemistry, herbicides, catalysis, and polymer chemistry. Its derivatives are also used as chelating agents, liquid crystals, metal complexes, and hydrogenation catalysts (Giacomelli & Porcheddu, 2008).
Chemical Reactions and Catalysis
- It serves as a starting material for the synthesis of recyclable hypervalent iodine(III) reagents used in chlorination and oxidation reactions. This recyclability is crucial for the cost-effective and environmentally friendly production of 1,3,4-oxadiazoles and 1,2,4-thiadiazoles (Thorat, Bhong & Karade, 2013).
Advanced Materials and Polymer Science
- In polymer science, this compound is polymerized with various aromatic compounds to create microporous polymers with high CO2 adsorption capacity. This application is significant in developing materials for gas storage and separation processes (Lim, Cha & Chang, 2012).
Nanotechnology and Gas Adsorption
- It is also used in the fabrication of nanoporous organic polymers based on 1,3,5-triazine units. These polymers exhibit high hydrogen adsorption capacity and are effective in selective CO2 uptake, highlighting their potential in gas adsorption and separation technologies (Xiong et al., 2014).
Pharmaceutical and Biomedical Applications
- Triazine derivatives synthesized from this compound have shown applications in the pharmaceutical and agrochemical industries. They are used in developing small-molecule libraries targeting various biological activities, emphasizing their versatility in drug discovery and development (Banerjee, Brown & Weerapana, 2013).
Mechanism of Action
Target of Action
3,5,6-Trichloro-1,2,4-triazine, also known as Cyanuric Chloride, is a versatile compound that can interact with a variety of targets. It is primarily used as a reagent in the synthesis of other compounds, particularly in the creation of triazine-class pesticides . It can also be used as a precursor to dyes and crosslinking agents .
Mode of Action
The compound’s mode of action is largely dependent on its chemical structure, which allows it to easily displace chloride with nucleophiles such as amines . This makes it an excellent coupling agent for the preparation of highly structured multifunctional molecules . For instance, it can be used in the synthesis of amides from carboxylic acids through an in situ acid activation .
Biochemical Pathways
The biochemical pathways affected by this compound are largely dependent on the specific compounds it is used to synthesize. For example, when used in the synthesis of triazine-based pesticides, it can affect various biochemical pathways in pests, leading to their elimination .
Pharmacokinetics
It is known to be soluble in organic solvents and hydrolyzes in water .
Result of Action
The results of this compound’s action are largely dependent on the specific compounds it is used to synthesize. For instance, when used in the synthesis of triazine-based pesticides, it can effectively eliminate pests . When used in the synthesis of dyes and crosslinking agents, it can enhance the properties of the resulting compounds .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it is known to hydrolyze in water . It is also sensitive to air and should be stored in a closed, dry environment to prevent degradation . Furthermore, it has been noted that it can cause environmental pollution, particularly to water bodies .
Safety and Hazards
Future Directions
3,5,6-Trichloro-1,2,4-triazine offers the unique ability to undergo sequential nucleophilic substitution reactions using regular nucleophiles . This makes s-triazine a privileged scaffold-finding application in drug development with an extension towards the development of new materials . It is also the main precursor to the popular but controversial herbicide atrazine .
properties
IUPAC Name |
3,5,6-trichloro-1,2,4-triazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3Cl3N3/c4-1-2(5)8-9-3(6)7-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHKUFWFVZIIVDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(N=NC(=N1)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3Cl3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50482953 | |
Record name | 3,5,6-Trichloro-1,2,4-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50482953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.41 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
873-41-6 | |
Record name | 3,5,6-Trichloro-1,2,4-triazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50482953 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5,6-trichloro-1,2,4-triazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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